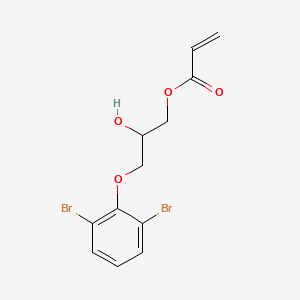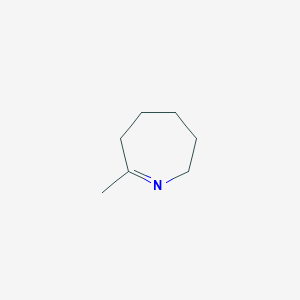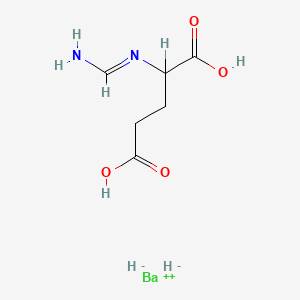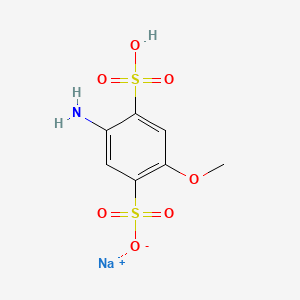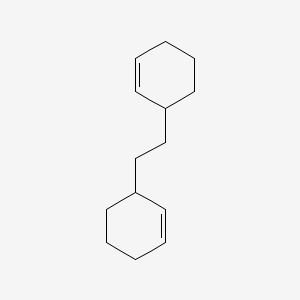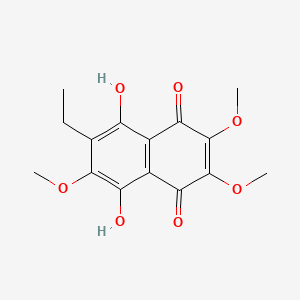
Trimethoxyechinochrome A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimethoxyechinochrome A typically involves the etherification of echinochrome AThe reaction conditions often require the use of methanol and an acid catalyst to facilitate the etherification process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of the reaction conditions to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Trimethoxyechinochrome A undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethoxyechinochrome A has several applications in scientific research:
Chemistry: It is used as a model compound to study redox reactions and the behavior of naphthoquinones.
Industry: Its stability and unique chemical properties make it useful in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of trimethoxyechinochrome A involves its interaction with free radicals and metal ions. The compound can scavenge free radicals, although less effectively than echinochrome A. It also forms complexes with metal ions, which can influence its redox behavior. The presence of methoxy groups alters its reactivity compared to echinochrome A, reducing its mutagenic potential .
Comparison with Similar Compounds
Echinochrome A: The parent compound, known for its strong antioxidant properties and biological activity.
Other Naphthoquinones: Compounds such as juglone and lawsone, which share the naphthoquinone structure but differ in functional groups.
Uniqueness: Trimethoxyechinochrome A is unique due to its specific substitution pattern, which imparts different chemical and biological properties compared to other naphthoquinones. Its reduced mutagenicity and altered redox behavior make it a valuable compound for specific applications where echinochrome A’s properties may be undesirable .
Properties
CAS No. |
15012-61-0 |
|---|---|
Molecular Formula |
C15H16O7 |
Molecular Weight |
308.28 g/mol |
IUPAC Name |
6-ethyl-5,8-dihydroxy-2,3,7-trimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O7/c1-5-6-9(16)7-8(10(17)13(6)20-2)12(19)15(22-4)14(21-3)11(7)18/h16-17H,5H2,1-4H3 |
InChI Key |
FZGXNUYPQSJUAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C(=C1OC)O)C(=O)C(=C(C2=O)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Isopropylidenebis(oxy)bis[2-ethylhexane]](/img/structure/B12669173.png)
